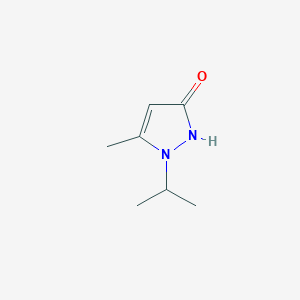

1,2-dihydro-1-(1-methylethyl)-5-methyl-3H-pyrazol-3-one

Descripción general

Descripción

Synthesis Analysis

The synthesis of a compound involves a detailed step-by-step process used to create the compound from base chemicals. .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. This could include its reactivity with common reagents, its behavior under various conditions (heat, light, etc.), and any notable reactions it undergoes .Physical And Chemical Properties Analysis

This would include properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability .Aplicaciones Científicas De Investigación

Antidiabetic Potential

The compound has been identified as a lead in the development of potent antihyperglycemic agents. Substituted benzyl (trifluoromethyl)pyrazoles and pyrazolones, including structures similar to 1,2-dihydro-1-(1-methylethyl)-5-methyl-3H-pyrazol-3-one, have shown significant antihyperglycemic activity in obese, diabetic db/db mice. This effect is associated with glucosuria, indicating a mechanism involving selective inhibition of renal tubular glucose reabsorption rather than blocking intestinal glucose absorption, suggesting a new class of antihyperglycemic agents (Kees et al., 1996).

Antipyretic and Hypothermic Effects

Novel pyrazolines, including derivatives of the pyrazol-3-one structure, have been investigated for their hypothermic and antipyretic effects. For instance, compounds like 3-methyl-5-hydroxy-5-trichloromethyl-4,5-dihydro-1H-pyrazole-1-carboxyamide (MPCA) have been shown to reduce basal rectal temperature and reverse lipopolysaccharide-induced fever in mice, indicating potential as antipyretic agents (Souza et al., 2002).

CNS Agent Potential

The central nervous system (CNS) activity of 4-aminoalkylindeno[1,2-c]pyrazoles, which share a core structure with 1,2-dihydro-1-(1-methylethyl)-5-methyl-3H-pyrazol-3-one, has been explored. These compounds have been evaluated for their potential as CNS agents based on their effects on spontaneous and forced motor activity in mice, with some showing significant biological activity (Lemke et al., 1978).

Free Radical Scavenging and Neuroprotection

The free radical scavenger 3-methyl-1-phenyl-2-pyrazolin-5-one (MCI-186) has shown promise in treating ischemic-hypoxic brain damage in neonatal rats. This compound significantly attenuated brain damage in a dose-dependent manner, indicating its potential as a treatment for neonatal hypoxic-ischemic encephalopathy (Ikeda et al., 2002).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-methyl-2-propan-2-yl-1H-pyrazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-5(2)9-6(3)4-7(10)8-9/h4-5H,1-3H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFADYVQUJRLDDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NN1C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90727390 | |

| Record name | 5-Methyl-1-(propan-2-yl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90727390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

921212-81-9 | |

| Record name | 5-Methyl-1-(propan-2-yl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90727390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol](/img/structure/B3058772.png)

![(5S)-5-(Aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one](/img/structure/B3058777.png)

![4-[2-Hydroxy-3-(4-hydroxyphenyl)propyl]phenol](/img/structure/B3058783.png)

![Acetamide, N-[4-(ethylamino)phenyl]-](/img/structure/B3058784.png)